Cas no 899731-92-1 (N-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl-2-(4-fluorophenyl)acetamide)
N-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl-2-(4-fluorophenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide
- N-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl-2-(4-fluorophenyl)acetamide
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- Inchi: 1S/C18H14FN3O4/c19-13-4-1-11(2-5-13)9-16(23)20-18-22-21-17(26-18)12-3-6-14-15(10-12)25-8-7-24-14/h1-6,10H,7-9H2,(H,20,22,23)
- InChI Key: QFNJJCWHOYULQD-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(C2=CC=C3OCCOC3=C2)O1)(=O)CC1=CC=C(F)C=C1
N-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl-2-(4-fluorophenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2726-0989-2μmol |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide |
899731-92-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2726-0989-5μmol |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide |
899731-92-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2726-0989-10μmol |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide |
899731-92-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2726-0989-20μmol |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide |
899731-92-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2726-0989-1mg |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide |
899731-92-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2726-0989-2mg |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide |
899731-92-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2726-0989-3mg |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide |
899731-92-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2726-0989-4mg |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide |
899731-92-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2726-0989-5mg |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide |
899731-92-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2726-0989-10mg |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide |
899731-92-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl-2-(4-fluorophenyl)acetamide Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on N-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl-2-(4-fluorophenyl)acetamide
Professional Introduction to N-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl-2-(4-fluorophenyl)acetamide (CAS No. 899731-92-1)
N-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl-2-(4-fluorophenyl)acetamide, identified by its CAS number 899731-92-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to a class of molecules characterized by a complex heterocyclic structure, which includes a benzodioxin moiety linked to an oxadiazole ring. The presence of a 4-fluorophenyl group further enhances its molecular complexity, making it a subject of interest for medicinal chemists exploring novel therapeutic agents.
The benzodioxin scaffold, commonly known as anisole derivative with an oxygen bridge, is well-documented for its pharmacological properties. It has been implicated in various biological processes due to its ability to interact with multiple targets within the cellular environment. In particular, the oxadiazole ring is a heterocyclic structure that exhibits significant bioactivity, often serving as a key pharmacophore in drug design. The combination of these structural elements in N-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl-2-(4-fluorophenyl)acetamide suggests potential applications in the development of new pharmaceuticals.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such complex molecules. The fluorine substituent in the 4-fluorophenyl group is particularly noteworthy, as fluorine atoms are frequently incorporated into drug molecules to enhance metabolic stability and binding interactions. This modification can lead to improved pharmacokinetic properties and increased efficacy.
In the context of current research, N-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl-2-(4-fluorophenyl)acetamide has been studied for its potential role in modulating biological pathways associated with inflammation and pain. Preclinical studies have suggested that compounds with similar structural motifs may interact with enzymes and receptors involved in these pathways. The benzodioxin moiety is known to exhibit anti-inflammatory properties, while the oxadiazole ring contributes to analgesic effects. The 4-fluorophenyl group further enhances these properties by improving solubility and bioavailability.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic framework. The introduction of the 4-fluorophenyl group necessitates careful handling due to its sensitivity to hydrolysis and oxidation. Despite these challenges, the synthetic route has been optimized to ensure high yields and purity.
One of the most compelling aspects of N-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl-2-(4-fluorophenyl)acetamide is its potential for further derivatization. Researchers can modify various parts of the molecule to explore new pharmacological profiles without altering the core structure. This flexibility makes it an attractive candidate for structure-based drug design (SBDD). SBDD relies on understanding the three-dimensional structure of biological targets at the atomic level to design molecules that fit precisely into binding pockets.
The integration of machine learning algorithms into drug discovery has revolutionized the way researchers identify promising candidates like N-5-(2,3-dihydro-1,4-benzodioxin-6-ylyl)-1,3,4-o cadiazol - 2 - yl - 2 - ( 4 - fluoro phen yl ) acet amide. These algorithms can predict how different chemical modifications will affect biological activity based on vast datasets of known compounds. This approach has significantly reduced the time and resources required for hit identification and optimization.
Ethical considerations are also paramount in pharmaceutical research. The development of new drugs must be accompanied by rigorous safety assessments to ensure that they are safe for human use. Preclinical studies involving cell cultures and animal models provide valuable insights into potential side effects and toxicity profiles. These studies are essential before moving forward with clinical trials involving human subjects.
The role of collaboration in advancing pharmaceutical research cannot be overstated. Multi-disciplinary teams comprising chemists, biologists, pharmacologists, and computer scientists work together to bring new drugs from concept to market. Open science initiatives have further facilitated knowledge sharing by allowing researchers worldwide to access experimental data and computational tools.
The future prospects for N - 5 - ( 2 , 3 - dihydro - 1 , 4 - benz odioxin - 6 - yl ) - 1 , 3 , 4 - o x adiaz ol - 2 - yl - 2 - ( 4 - fluoro phen yl ) acet amide remain promising as ongoing research continues to uncover new applications for this compound. Its unique structural features make it a versatile scaffold for developing novel therapeutics targeting various diseases. As computational methods improve and ethical guidelines evolve,the likelihood of successful translation from bench to bedside increases.
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